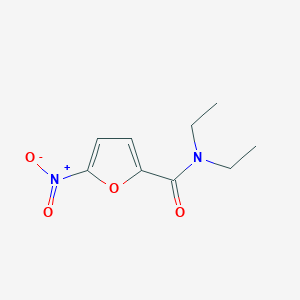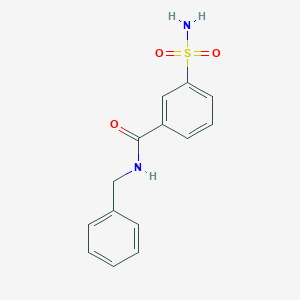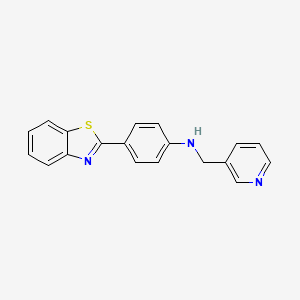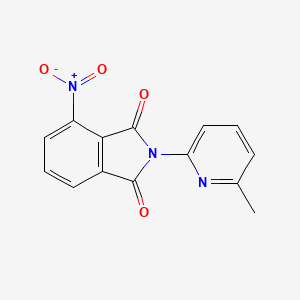
N,N-diethyl-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-nitrofuran-2-carboxamide is a chemical compound belonging to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitro group and the furan ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be reacted with diethylamine under appropriate conditions to yield N,N-diethyl-5-nitrofuran-2-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated purification techniques such as column chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can undergo reduction reactions to form dihydrofuran derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-diethyl-5-aminofuran-2-carboxamide.
Reduction: Formation of N,N-diethyl-5-dihydrofuran-2-carboxamide.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N,N-diethyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes. The compound targets bacterial enzymes and disrupts their normal function, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-5-nitrofuran-2-carboxamide
- N,N-diethyl-5-methylfuran-2-carboxamide
- N,N-diethyl-5-aminofuran-2-carboxamide
Uniqueness
N,N-diethyl-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitro group and the diethylcarboxamide group, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N,N-diethyl-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-10(4-2)9(12)7-5-6-8(15-7)11(13)14/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQVUGIHHPXXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617776.png)
![1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B5617789.png)
![3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid](/img/structure/B5617798.png)


![8-(2-morpholinylcarbonyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5617829.png)
![N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B5617847.png)
![1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617868.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)
![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)
![2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile](/img/structure/B5617886.png)

